4-[Tris(4-methylphenyl)methyl]benzonitrile
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Overview
Description
4-[Tris(4-methylphenyl)methyl]benzonitrile is an organic compound with the molecular formula C29H25N It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with three 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tris(4-methylphenyl)methyl]benzonitrile typically involves the reaction of benzonitrile with tris(4-methylphenyl)methanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzonitrile to form the desired product. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction can be carried out at elevated temperatures to increase the reaction rate and yield. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-[Tris(4-methylphenyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[Tris(4-methylphenyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and binding studies due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[Tris(4-methylphenyl)methyl]benzonitrile exerts its effects is primarily through its interactions with molecular targets. The compound’s large, bulky structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing its binding properties.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
4-Methylbenzonitrile: Similar structure but with a single 4-methyl group.
Tris(4-methylphenyl)methanol: The alcohol precursor used in the synthesis of 4-[Tris(4-methylphenyl)methyl]benzonitrile.
Uniqueness
This compound is unique due to its large, bulky structure, which provides distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions, such as enzyme inhibition or receptor binding studies.
Properties
CAS No. |
651301-59-6 |
---|---|
Molecular Formula |
C29H25N |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-[tris(4-methylphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C29H25N/c1-21-4-12-25(13-5-21)29(26-14-6-22(2)7-15-26,27-16-8-23(3)9-17-27)28-18-10-24(20-30)11-19-28/h4-19H,1-3H3 |
InChI Key |
SWKGKWJASZCZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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